Cas no 1439899-50-9 (4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid)

4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a carboxylic acid group at the 3-position and an oxan-4-ylmethoxy moiety at the 4-position. This structure imparts unique reactivity and functional versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The oxane ring enhances solubility and stability, while the carboxylic acid group allows for further derivatization, such as amide or ester formation. Its balanced lipophilicity and polarity contribute to favorable pharmacokinetic properties in drug development. The compound is particularly useful in constructing bioactive molecules, offering a strategic handle for medicinal chemistry optimization.
4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid structure
1439899-50-9 structure
商品名:4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid
CAS番号:1439899-50-9
MF:C12H15NO4
メガワット:237.251803636551
CID:5170227

4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid
    • 3-Pyridinecarboxylic acid, 4-[(tetrahydro-2H-pyran-4-yl)methoxy]-
    • インチ: 1S/C12H15NO4/c14-12(15)10-7-13-4-1-11(10)17-8-9-2-5-16-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,14,15)
    • InChIKey: CULCXSPVRCSKKM-UHFFFAOYSA-N
    • ほほえんだ: C1=NC=CC(OCC2CCOCC2)=C1C(O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 4

4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM504737-1g
4-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinicacid
1439899-50-9 97%
1g
$508 2023-03-07

4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid 関連文献

4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acidに関する追加情報

4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic Acid: A Comprehensive Overview

4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid, also known by its CAS number 1439899-50-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure, has garnered attention due to its potential applications in drug development and as a versatile building block in synthetic chemistry. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to this compound.

The molecular structure of 4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid comprises a pyridine ring substituted with a carboxylic acid group at the 3-position and an oxan-4-ylmethoxy group at the 4-position. The presence of these functional groups imparts the molecule with unique chemical reactivity and biological activity. Recent studies have highlighted its role as a precursor in the synthesis of bioactive compounds, particularly in the development of novel pharmaceutical agents.

One of the most notable aspects of this compound is its versatility in synthetic chemistry. Researchers have employed it as a key intermediate in the construction of complex heterocyclic frameworks. For instance, its use in Suzuki-Miyaura coupling reactions has enabled the creation of biologically relevant molecules with enhanced pharmacokinetic properties. The oxan-4-ylmethoxy group serves as an excellent leaving group, facilitating various nucleophilic substitutions and additions.

Recent advancements in green chemistry have also influenced the synthesis of 4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid. Scientists have developed environmentally friendly methodologies to synthesize this compound, including microwave-assisted synthesis and catalytic processes that minimize waste and energy consumption. These approaches not only enhance the efficiency of production but also align with global sustainability goals.

In terms of biological activity, this compound has shown promise in preliminary assays targeting various therapeutic areas. For example, studies have demonstrated its potential as an anti-inflammatory agent due to its ability to modulate key inflammatory pathways. Additionally, its derivatives have exhibited cytotoxic effects against certain cancer cell lines, suggesting its utility in oncology research.

The application of computational chemistry tools has further enriched our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, aiding in the design of more efficient synthetic routes. Moreover, molecular docking studies have revealed potential binding modes with target proteins, paving the way for rational drug design.

In conclusion, 4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid stands out as a valuable compound with diverse applications in organic synthesis and drug discovery. Its unique structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a key player in future research endeavors. As ongoing investigations continue to uncover new facets of its potential, this compound is poised to make significant contributions to the advancement of medicinal chemistry.

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